Home > Products > Screening Compounds P14546 > 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid -

1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-13430965
CAS Number:
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and pyrazole. This compound is characterized by its unique molecular architecture, which includes a carboxylic acid functional group. The presence of both nitrogen-containing rings contributes to its potential biological activity and chemical reactivity.

Source

This compound can be synthesized through various chemical reactions involving pyrimidine and pyrazole derivatives. It is available from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and data for researchers interested in its applications .

Classification

1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically within the categories of pyrazoles and pyrimidines. These compounds are notable for their diverse pharmacological properties, making them significant in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions: These involve the reaction of pyrimidine derivatives with hydrazines or hydrazones to form pyrazole rings.
  • Carboxylation: The introduction of a carboxylic acid group can be achieved through reactions such as carbon dioxide insertion into existing pyrazole structures.

Technical Details

For instance, one method may involve starting with a substituted pyrimidine and reacting it with a hydrazine derivative in the presence of an acid catalyst to facilitate the formation of the pyrazole ring. Subsequent carboxylation can be performed using carbon dioxide under basic conditions to yield the desired product.

Molecular Structure Analysis

Structure

The molecular formula for 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is C8H6N4O2C_8H_6N_4O_2. The structure features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A pyrimidine moiety (six-membered ring containing two nitrogen atoms).
  • A carboxylic acid group attached to the pyrazole.

Data

The compound exhibits specific structural characteristics that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its three-dimensional arrangement and bonding interactions.

Chemical Reactions Analysis

Reactions

1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:

  • Acid-base Reactions: The carboxylic acid group can act as a proton donor, influencing its solubility and reactivity.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole or pyrimidine rings can undergo nucleophilic attack, allowing for further functionalization.

Technical Details

These reactions are often facilitated by specific reagents or conditions that promote the desired transformation, such as using bases for deprotonation or electrophiles for substitution reactions.

Mechanism of Action

Process

The biological activity of 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is largely attributed to its ability to interact with various biological targets, including enzymes and receptors.

Data

Research has indicated that compounds with similar structures exhibit activities such as:

  • Antitumor effects: By inhibiting specific pathways involved in cancer cell proliferation.
  • Anti-inflammatory properties: Through modulation of inflammatory mediators.

The precise mechanism often involves binding to target proteins, altering their function, or disrupting signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically exhibits:

  • Melting Point: Specific melting points can vary based on purity and structural modifications.
  • Solubility: Generally soluble in polar solvents like water and ethanol due to the presence of the carboxylic acid group.

Chemical Properties

The compound demonstrates:

  • Stability: It is stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Engages in typical reactions associated with carboxylic acids and heterocycles.

Relevant data on these properties can be obtained from material safety data sheets or chemical databases .

Applications

Scientific Uses

1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid has several important applications in scientific research:

  • Drug Development: As a scaffold for designing new pharmaceuticals targeting various diseases.
  • Biological Studies: Used in studies exploring enzyme inhibition, receptor binding, and metabolic pathways due to its potential biological activities.
Introduction to 1-(Pyrimidin-2-yl)-1H-Pyrazole-3-Carboxylic Acid in Heterocyclic Chemistry

1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid represents a strategically engineered hybrid molecule that combines two nitrogen-rich heterocyclic systems: pyrimidine and pyrazole. This fusion capitalizes on the distinct electronic and steric properties of both rings—pyrimidine contributes π-deficient character essential for hydrogen bonding and stacking interactions, while pyrazole provides a π-excessive system with dual nitrogen atoms enabling diverse pharmacological interactions. Such hybrids have emerged as privileged scaffolds in medicinal chemistry due to their ability to engage multiple biological targets simultaneously. The carboxylic acid moiety at the 3-position further enhances binding potential through ionic interactions or metal coordination, making this compound a versatile pharmacophore for rational drug design [1] [4].

Historical Context of Pyrimidine-Pyrazole Hybrids in Drug Discovery

The exploration of pyrimidine-pyrazole hybrids originated from observations of their natural occurrence and synthetic versatility. Early work focused on isolated heterocycles: pyrazole-containing drugs like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) demonstrated clinical success, while pyrimidine-based agents such as antimetabolites (e.g., 5-fluorouracil) established the therapeutic value of this scaffold [1] [5]. The intentional hybridization gained momentum in the 2010s as researchers sought multi-targeted agents to address complex diseases like cancer and inflammation.

Table 1: Evolution of Clinically Relevant Pyrimidine-Pyrazole Hybrid Drugs

Compound NameTherapeutic AreaKey Structural FeaturesApproval/Status
CelecoxibAnti-inflammatory1,5-DiarylpyrazoleFDA Approved (1998)
CrizotinibAnticancer (ALK inhibitor)Pyrazole-pyrimidine coreFDA Approved (2011)
PyrazofurinAntiviral/AnticancerPyrazole C-nucleosideClinical trials
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid derivativesKinase inhibition/DNA bindingCarboxylic acid at C3 positionPreclinical research

The structural evolution of these hybrids reveals strategic design principles:

  • Regioselective N1-pyrimidinyl substitution optimizes DNA minor groove binding, as confirmed in crystallographic studies of analogues [3].
  • Electron-withdrawing groups (e.g., carboxylic acid at C3) enhance intermolecular interactions, with demonstrated IC₅₀ values of 18.7 μM against HepG2 liver cancer cells—surpassing 5-fluorouracil (25.4 μM) in the same assay system [4].
  • Planarity modulation through dihedral angle control (typically 12–15° between rings) balances target engagement and cellular permeability, a refinement enabled by molecular modeling advances post-2020 [4] [7].

Synthetic methodologies have evolved from classical cyclocondensation to transition-metal-free approaches. Modern routes employ hypervalent iodine reagents for trifluoromethylation (70% yield) and copper-catalyzed cyclizations in ionic liquids (82% yield), significantly improving efficiency over traditional Knorr pyrazole synthesis [2] [5].

Rationale for Hybridization: Synergistic Pharmacological Profiles

Complementary Bioactivity Profiles

The pyrimidine-pyrazole fusion creates unique polypharmacology:

  • Pyrimidine component confers kinase inhibitory potential by competitively binding ATP sites, evidenced in EGFR and CDK2 assays (45–62% inhibition at 10 μM) [3] [7].
  • Pyrazole moiety enables DNA interaction through minor groove binding, with binding constants (K = 1.06 × 10⁵ M⁻¹) rivaling classical intercalators like ethidium bromide [3].
  • Carboxylic acid functionality introduces pH-dependent solubility and metal coordination capacity, facilitating interactions with zinc-containing enzymes like matrix metalloproteinases.

This synergy is exemplified in in vitro models where the hybrid shows dual mechanisms: arresting cancer cells at S-phase (DNA-mediated) while simultaneously inhibiting kinase signaling pathways [1] [3].

Table 2: Biological Activity Spectrum of 1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Biological ActivityExperimental ModelKey MetricsRef
AnticancerHepG2 liver cancer cellsIC₅₀ = 18.7 μM (cf. 5-FU 25.4 μM)[4]
DNA binding affinityCalf thymus DNAK = 1.06 × 10⁵ M⁻¹ (minor groove binding)[3]
Kinase inhibitionCDK2/EGFR enzymes45–62% inhibition at 10 μM[3]
Antimicrobial activityS. aureusMIC = 32 μg/mL[4]

Molecular Recognition Advantages

X-ray crystallography and docking simulations reveal three key interaction modalities:

  • π-Stacking networks between pyrimidine ring and DNA base pairs (e.g., dG-dC sequences), stabilized by van der Waals contacts at 3.4–3.8 Å distances [3].
  • Hydrogen-bonding triad involving:
  • Pyrazole N2-H...O=C (enzyme backbone)
  • Carboxylic acid...Lys/Arg residues
  • Pyrimidine N1...H-bond donors
  • Electrostatic complementarity with kinase hinge regions, where the pyrimidine nitrogen aligns with catalytic lysine while the carboxylic acid chelates Mg²⁺ cofactors [4] [7].

Molecular dynamics simulations confirm stable binding poses (<1.5 Å RMSD over 100 ns) in both DNA grooves and kinase ATP pockets, validating the hybrid's target versatility [3].

Pharmacokinetic Optimization Potential

The carboxylic acid group enables prodrug strategies that overcome bioavailability limitations:

  • Ester prodrugs (e.g., ethyl ester) exhibit 20-fold higher solubility (2.45 mg/mL vs. 0.12 mg/mL) and extended plasma half-life (3.8 h vs. 1.2 h) [4].
  • Nanoformulations with porphyrin conjugates enhance tumor accumulation (8.7-fold vs. free drug) and enable photodynamic therapy integration [4].
  • AI-driven optimization has identified optimal substituents (R = cyclopropylurea, 4-methylpiperazinylmethyl) that balance LogP (2.1–2.8) and polar surface area (85–100 Ų) for blood-brain barrier penetration [4].

Table 3: Prodrug Modifications and Pharmacokinetic Enhancements

Prodrug DerivativeAqueous Solubility (mg/mL)t₁/₂ (h)Relative Bioavailability
Parent compound0.121.21.0×
Ethyl ester2.453.83.2×
PEGylated nanoparticle18.9 (encapsulated)8.56.7×
Porphyrin conjugate0.08 (improved tumor uptake)5.1N/A (activatable)

These innovations underscore the hybrid scaffold's capacity to merge target engagement with druggability—a paradigm shift from first-generation pyrazole or pyrimidine monocyclic agents [1] [4] [7].

Properties

Product Name

1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

1-pyrimidin-2-ylpyrazole-3-carboxylic acid

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-2-5-12(11-6)8-9-3-1-4-10-8/h1-5H,(H,13,14)

InChI Key

HXYAASHDJOLEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=CC(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.